molecular formula C24H20ClN3O5 B4628481 N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide

N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide

Cat. No. B4628481
M. Wt: 465.9 g/mol
InChI Key: ABFVHFXTKNBCNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cross-coupling reactions and diazotization processes, which can be applied to synthesize complex molecules like N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for various materials, uses diazotization of 2-fluoro-4-bromoaniline, which could mirror some steps in synthesizing our compound of interest (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide likely involves complex interactions due to its benzoyl, morpholinyl, chloro, and nitro functional groups. These groups can influence the molecule's reactivity, solubility, and overall stability. Analysis of similar compounds suggests the importance of examining electron delocalization and steric effects in understanding the molecular behavior and stability (Palchikov, 2013).

Chemical Reactions and Properties

N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide's reactivity can be anticipated by studying related compounds' behavior in chemical reactions. For instance, the reactivity of nitro compounds and their derivatives often involves nitration and reduction processes, which could be relevant for understanding the chemical properties of our target compound (Debnath et al., 1991).

Physical Properties Analysis

The physical properties such as melting point, boiling point, and solubility of N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide can be inferred from its structural components. The presence of a nitro group, for instance, typically increases a compound's melting point due to the strong intermolecular forces it introduces (Scaltrito et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions (e.g., hydrolysis, oxidation), can be closely related to the functional groups present in the molecule. The compound's benzoyl and morpholinyl groups, for instance, may offer sites for nucleophilic attack, while the nitro group could be involved in redox reactions, affecting its chemical behavior in biological or environmental contexts (Lu et al., 2020).

Scientific Research Applications

Chemical Synthesis and Structure

  • Regio- and Stereo-Synthesis : Research has focused on regio and stereo-controlled synthesis processes. For example, studies on rearrangement processes involving related chemical structures have been explored to understand stereochemistry and crystal structures, which are crucial for developing pharmaceuticals and materials with specific properties (Samimi, 2016).

Biological Activity

  • Anticancer Potential : Some derivatives related to N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide have been investigated for their anticancer activities. These studies include the synthesis of compounds and their evaluation against cancer cell lines to identify potential therapeutic agents (Hour et al., 2007).
  • Antimicrobial and Genotoxicity : New derivatives have been synthesized and evaluated for antimicrobial, antifungal, and genotoxic effects. These studies are vital for discovering new drugs and understanding the molecular mechanisms of action (Maslat et al., 2003).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Research into the corrosion inhibition properties of benzamide derivatives, which are structurally similar to N-[5-benzoyl-2-(4-morpholinyl)phenyl]-2-chloro-4-nitrobenzamide, on mild steel in acidic conditions has provided insights into their potential industrial applications. These studies help in the development of safer and more effective corrosion inhibitors (Mishra et al., 2018).

properties

IUPAC Name

N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5/c25-20-15-18(28(31)32)7-8-19(20)24(30)26-21-14-17(23(29)16-4-2-1-3-5-16)6-9-22(21)27-10-12-33-13-11-27/h1-9,14-15H,10-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFVHFXTKNBCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-benzoyl-2-morpholin-4-ylphenyl)-2-chloro-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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